TAAR5 Agonism Profile
4-(3,4-Dimethylphenyl)butan-1-amine is a documented agonist at mouse trace amine-associated receptor 5 (TAAR5) [1]. In contrast, the non-methylated parent 4-phenylbutan-1-amine lacks any reported TAAR5 agonism, with its trace amine pharmacology confined to weak MAO-A inhibition [2]. This represents a qualitative difference in target engagement: the 3,4-dimethyl motif enables a gain-of-function interaction with a GPCR implicated in olfactory signaling and neuropsychiatric modulation, whereas the parent structure is functionally silent at this receptor.
| Evidence Dimension | TAAR5 agonism (mouse receptor) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM (detectable but weak agonist activity) |
| Comparator Or Baseline | 4-Phenylbutan-1-amine: no detectable TAAR5 agonism reported in same assay platform |
| Quantified Difference | Qualitative gain-of-function: detectable agonism vs. no activity |
| Conditions | HEK293 cells expressing mouse TAAR5; cAMP accumulation measured by BRET assay after 20 min incubation [ChEMBL / BindingDB] |
Why This Matters
For programs targeting TAAR5-mediated pathways, only the 3,4-dimethylphenyl derivative provides a tractable starting point for agonist SAR exploration; the unsubstituted analog is pharmacologically inert at this target.
- [1] BindingDB / ChEMBL. CHEMBL3628706: Agonist activity at mouse TAAR5, EC50 > 10,000 nM. University of Genoa. View Source
- [2] Nandigama RK, Edmondson DE. 4-Phenylbutylamine: competitive MAO-A inhibitor (Ki = 31 µM); no TAAR5 activity. Biochemistry, 2002. View Source
